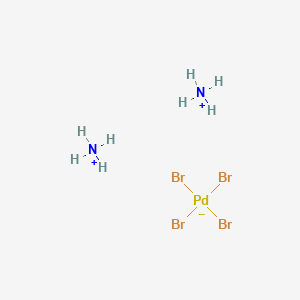
Diazanium;tetrabromopalladium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium tetrabromopalladate(2-) is an inorganic compound with the chemical formula (NH4)2PdBr4. It is a palladium-based complex that features prominently in various chemical and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium tetrabromopalladate(2-) can be synthesized through the reaction of palladium(II) bromide with ammonium bromide in an aqueous solution. The reaction typically involves dissolving palladium(II) bromide in water, followed by the addition of ammonium bromide. The mixture is then stirred and heated to facilitate the formation of the desired compound. The reaction can be represented as follows: [ \text{PdBr}_2 + 2 \text{NH}_4\text{Br} \rightarrow (\text{NH}_4)_2\text{PdBr}_4 ]
Industrial Production Methods: In an industrial setting, the production of diammonium tetrabromopalladate(2-) follows a similar approach but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The compound is then isolated through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Diammonium tetrabromopalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.
Substitution: The bromide ligands in the compound can be substituted with other ligands such as chloride, cyanide, or phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and appropriate solvents like water or organic solvents.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Diammonium tetrabromopalladate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of palladium-based materials and as a precursor for other palladium compounds.
Mechanism of Action
The mechanism of action of diammonium tetrabromopalladate(2-) involves its ability to coordinate with various ligands and substrates. The palladium center in the compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions. These processes are facilitated by the unique electronic and steric properties of the palladium center, allowing it to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
Diammonium tetrabromopalladate(2-) can be compared with other palladium complexes such as:
Diammonium tetrachloropalladate(2-): Similar in structure but with chloride ligands instead of bromide.
Dipotassium tetrabromopalladate(2-): Contains potassium ions instead of ammonium ions.
Dipotassium tetrachloropalladate(2-): Similar to diammonium tetrachloropalladate(2-) but with potassium ions.
Uniqueness: Diammonium tetrabromopalladate(2-) is unique due to its specific ligand environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride counterparts.
Properties
Molecular Formula |
Br4H8N2Pd |
|---|---|
Molecular Weight |
462.11 g/mol |
IUPAC Name |
diazanium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI Key |
UQZGCQZNXUAIGZ-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].Br[Pd-2](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
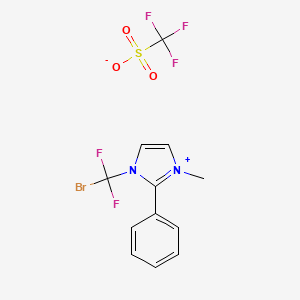
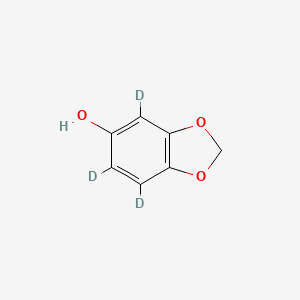
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

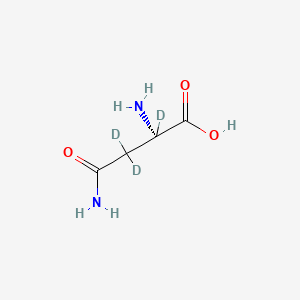
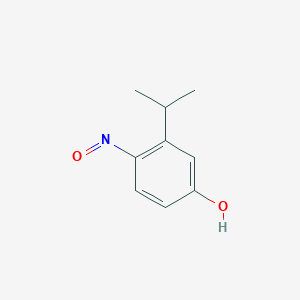
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
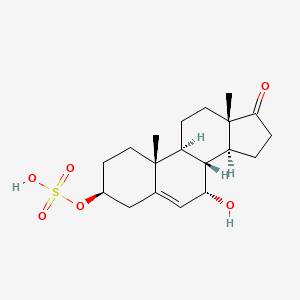
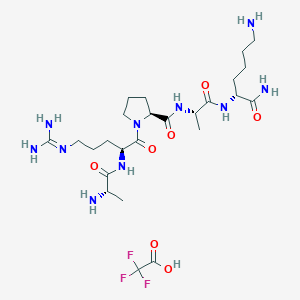

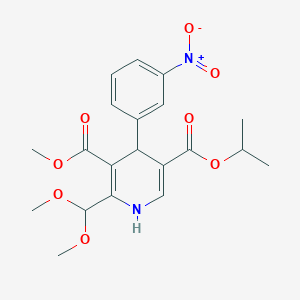
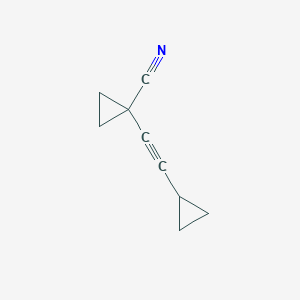
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
